6-Ethyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
6-ethyl-2-[(4-methylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2.ClH/c1-3-21-9-8-13-14(10-21)26-18(15(13)16(19)22)20-17(23)11-4-6-12(7-5-11)27(2,24)25;/h4-7H,3,8-10H2,1-2H3,(H2,19,22)(H,20,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKGWEWRSOVVSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Ethyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS No. 1329862-18-1) is a novel compound belonging to the class of thienopyridines. Its unique structure includes a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. This article reviews its biological activity based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 444.0 g/mol. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological applications .
Biological Activity Overview
Recent studies indicate that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial and fungal strains. In vitro tests revealed effective inhibition against pathogens such as Escherichia coli, Klebsiella pneumoniae, and Candida albicans with minimum inhibitory concentrations (MIC) ranging from 6.25 µg/mL to 32 µg/mL .
- Antifungal Properties : Specific studies have highlighted its antifungal efficacy, particularly against Fusarium oxysporum, with an observed EC50 value indicating potent activity compared to standard antifungal agents like miconazole .
- Mechanism of Action : The biological activity is hypothesized to arise from the compound's ability to interact with multiple molecular targets within microbial cells. This includes potential inhibition of key enzymes involved in metabolic pathways critical for pathogen survival .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in MDPI evaluated several thienopyridine derivatives, including our compound, demonstrating superior antimicrobial activity compared to traditional antibiotics. The study utilized a series of tests to ascertain the MIC values against various pathogens, confirming that derivatives with specific functional groups exhibited enhanced activity .
- Inhibition Studies : Research focusing on the inhibition of phenylethanolamine N-methyltransferase (PNMT) showed that related compounds exhibited significant inhibitory effects. This suggests potential applications in treating conditions where modulation of catecholamine levels is beneficial .
- Structural Activity Relationship (SAR) : Investigations into the structure-activity relationship of thienopyridine analogs indicated that modifications at specific positions could enhance biological activity. For instance, the presence of a methylsulfonyl group was linked to increased potency against certain microbial strains .
Data Summary Table
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
The tetrahydrothieno[2,3-c]pyridine scaffold is central to bioactivity. Comparisons with related heterocycles include:
Key Insights :
- Replacement of the pyridine ring (target compound) with pyrimidine () reduces TNF-α inhibition efficacy, emphasizing the importance of the bicyclic thienopyridine core .
- Thiophene derivatives () exhibit allosteric adenosine receptor effects but lack TNF-α suppression, highlighting structural specificity for target pathways .
Substituent Effects on Bioactivity
Positional Substitutions
- 4-Position (Thiophene Ring) : Alkyl groups (e.g., ethyl) enhance receptor binding and metabolic stability .
Functional Group Comparisons
Key Insights :
Pharmacokinetic and Selectivity Profiles
Research Findings and Clinical Relevance
Preclinical Data
Comparative Advantages
- Over Thiophene Derivatives: Superior selectivity for inflammatory pathways vs. adenosine receptors .
- Over Pyrido-pyrimidines : Enhanced synthetic accessibility and metabolic stability .
Preparation Methods
Cyclocondensation Strategies
The tetrahydrothieno[2,3-c]pyridine core is typically constructed via cyclocondensation reactions. Patent CN102432626A demonstrates a scalable approach using 2-thiopheneethylamine derivatives and formaldehyde under aqueous conditions at 50–55°C for 20–30 hours. For the 6-ethyl variant, 2-(2-thienyl)ethylamine may be substituted with N-ethyl-2-(2-thienyl)ethylamine to introduce the ethyl group at position 6 during ring formation.
Key parameters:
Alternative Ring-Closure Methods
The Skraup and Bischler-Napieralski syntheses remain viable for complex substitution patterns. Wilson (1991) documented base-catalyzed cyclization of pyridylthioacetates to form thieno[3,2-b]pyridines, adaptable to the [2,3-c] isomer through regioselective control.
Functionalization at Position 2: 4-(Methylsulfonyl)Benzamido Installation
Amination-Acylation Sequence
Position 2 functionalization requires sequential amination and acylation:
| Step | Reagents/Conditions | Purpose | Source |
|---|---|---|---|
| 1. | HNO₃/H₂SO₄, 0–5°C | Nitration | |
| 2. | H₂/Pd-C, EtOH | Reduction to amine | |
| 3. | 4-(Methylsulfonyl)benzoyl chloride, DCM, Et₃N | Acylation |
Yields for analogous benzamido installations range from 75–88% when using stoichiometric triethylamine as the base.
Direct Metal-Catalyzed Coupling
Recent advances suggest Suzuki-Miyaura coupling could install pre-formed benzamido groups, though this remains untested for thienopyridines. Palladium-catalyzed C–N coupling may bypass multi-step sequences.
Carboxamide Formation at Position 3
Cyano Hydrolysis
The 3-carboxamide group derives from nitrile hydrolysis:
Direct Carboxamide Installation
Alternative routes employ carboxamide-bearing building blocks:
- Use 3-carboxamidothiophene in initial cyclocondensation
- Requires orthogonal protecting groups for concurrent amine functionalization
Hydrochloride Salt Formation
Final hydrochloride salt preparation follows established protocols:
- Neutralization : Treat free base with ethanolic HCl (25–30% w/w)
- Crystallization : Cool to 0–5°C, isolate crystals, dry at 40°C under vacuum
- Yield : 94.3% achieved for structurally similar compounds
Process Optimization and Scalability
Critical Parameters
| Parameter | Optimal Range | Impact |
|---|---|---|
| Cyclization temp. | 50–55°C | Prevents ring-opening |
| Acylation pH | 8–9 | Minimizes hydrolysis |
| Hydrolysis time | 12–18h | Complete conversion |
Industrial Considerations
The patent route offers advantages for scale-up:
- Aqueous reaction media reduces solvent costs
- Ethylene dichloride extraction enables continuous processing
- No hydrogen chloride gas handling required
Analytical Characterization
Key quality control metrics:
- HPLC Purity : >99% (C18 column, 0.1% TFA/ACN gradient)
- 1H NMR (DMSO-d₆) :
- δ 1.2 (t, 3H, CH₂CH₃)
- δ 3.1 (s, 3H, SO₂CH₃)
- δ 4.3 (m, 2H, piperidine-H)
- m/z : [M+H]+ 477.1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
